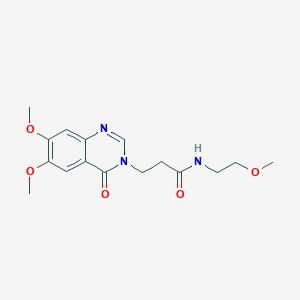
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Quinazolinones are heterocyclic molecules containing a quinazoline ring system. They have diverse biological activities and find applications in medicinal chemistry and drug discovery.
- The compound’s systematic name provides insights into its structure: it contains a quinazolinone core with two methoxy groups (6,7-dimethoxy substitution) and an N-(2-methoxyethyl)propanamide side chain.
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxyethyl)propanamide: is a synthetic organic compound with a complex structure. It belongs to the quinazolinone class of compounds.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember that while I’ve provided an overview, further research and experimental data are necessary for a comprehensive understanding of this compound
: Sahu, N. P., & Banerjee, S. (2014). Quinazolinone and its analogs: A review. International Journal of Pharmaceutical Sciences and Research, 5(11), 4481–4498.
Properties
Molecular Formula |
C16H21N3O5 |
|---|---|
Molecular Weight |
335.35 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(2-methoxyethyl)propanamide |
InChI |
InChI=1S/C16H21N3O5/c1-22-7-5-17-15(20)4-6-19-10-18-12-9-14(24-3)13(23-2)8-11(12)16(19)21/h8-10H,4-7H2,1-3H3,(H,17,20) |
InChI Key |
DKJADNYXRLJQJE-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11013823.png)

![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11013845.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B11013850.png)
![N-(4-hydroxyphenethyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide](/img/structure/B11013859.png)

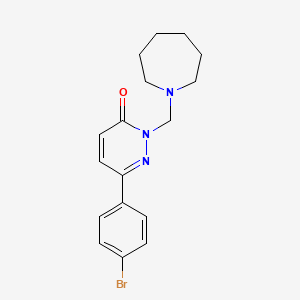
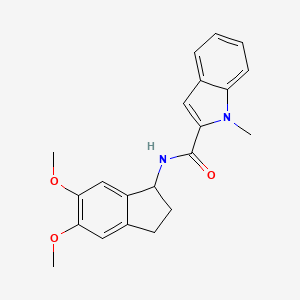
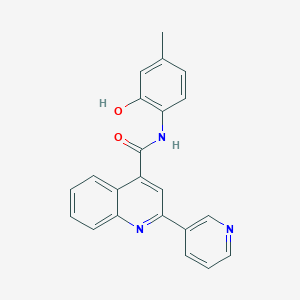
![5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11013911.png)
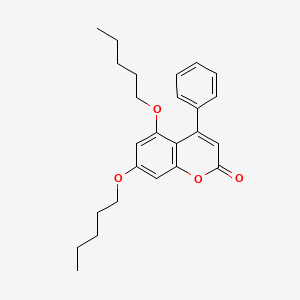
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11013927.png)
![ethyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11013935.png)

